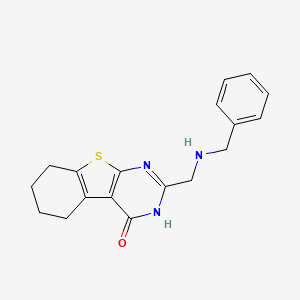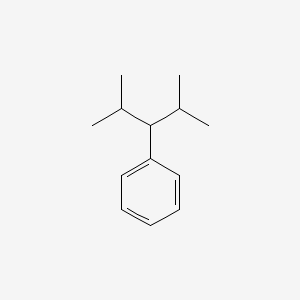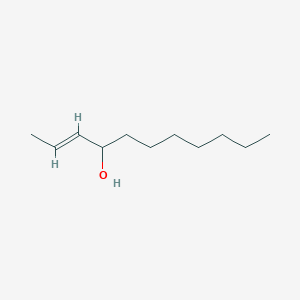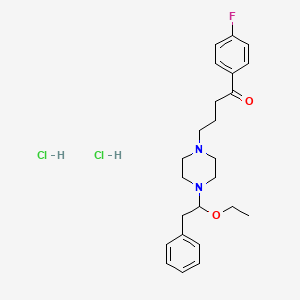
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluorobutyrophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluorobutyrophenone moiety, and an ethoxyphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Ethoxyphenethyl Group: The ethoxyphenethyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with beta-ethoxyphenethyl chloride.
Formation of the Fluorobutyrophenone Moiety: The fluorobutyrophenone moiety is synthesized by reacting 4-fluorobutyrophenone with a suitable halogenating agent.
Final Coupling Reaction: The final step involves coupling the ethoxyphenethyl-piperazine intermediate with the fluorobutyrophenone moiety under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its effects on neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with methoxy groups replacing hydroxy groups.
Phenethylamine: A natural monoamine alkaloid and trace amine, acting as a central nervous system stimulant.
Uniqueness
4-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluorobutyrophenone dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring, fluorobutyrophenone moiety, and ethoxyphenethyl group makes it a versatile compound with diverse applications in research and industry.
Propiedades
Número CAS |
21230-80-8 |
|---|---|
Fórmula molecular |
C24H33Cl2FN2O2 |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
4-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-2-29-24(19-20-7-4-3-5-8-20)27-17-15-26(16-18-27)14-6-9-23(28)21-10-12-22(25)13-11-21;;/h3-5,7-8,10-13,24H,2,6,9,14-19H2,1H3;2*1H |
Clave InChI |
SONKSOWDZRUXOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


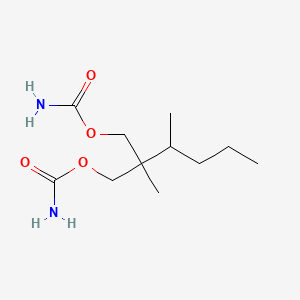


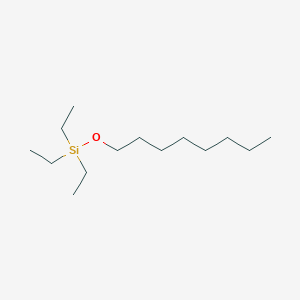

![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)

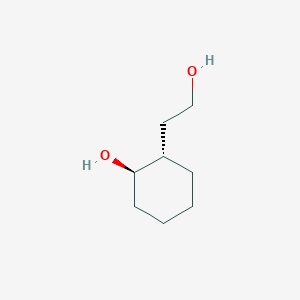


![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
